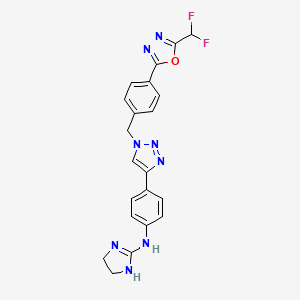
N-(4-(1-(4-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzyl)-1H-1,2,3-triazol-4-yl)phenyl)-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ITF5924 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). It features a difluoromethyl-1,3,4-oxadiazole moiety, which contributes to its high selectivity and potency. ITF5924 exhibits an IC50 of 7.7 nM and surpasses 104-fold selectivity over other HDAC subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ITF5924 involves the incorporation of a difluoromethyl-1,3,4-oxadiazole moiety. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production methods for ITF5924 are not explicitly detailed in the available literature. Typically, such compounds are produced through a series of chemical reactions involving the formation of the core structure followed by functional group modifications to achieve the desired selectivity and potency .
Chemical Reactions Analysis
Types of Reactions: ITF5924 undergoes enzyme-catalyzed ring-opening reactions, forming a stable and long-lasting enzyme-inhibitor complex. This reaction is crucial for its inhibitory activity against HDAC6 .
Common Reagents and Conditions: The enzyme-catalyzed ring-opening reaction of ITF5924 involves the use of HDAC6 as the catalyst. The reaction conditions typically include physiological pH and temperature to mimic the biological environment .
Major Products Formed: The major product formed from the enzyme-catalyzed ring-opening reaction of ITF5924 is a stable enzyme-inhibitor complex. This complex is responsible for the potent inhibitory activity of ITF5924 against HDAC6 .
Scientific Research Applications
ITF5924 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of HDAC6 and its effects on various biological processes. In biology, ITF5924 is used to investigate the role of HDAC6 in cellular functions and disease mechanisms. In medicine, ITF5924 is being explored for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. In industry, ITF5924 is used in the development of new HDAC6 inhibitors with improved selectivity and potency .
Mechanism of Action
ITF5924 exerts its effects by selectively inhibiting HDAC6. The difluoromethyl-1,3,4-oxadiazole moiety of ITF5924 undergoes an enzyme-catalyzed ring-opening reaction, forming a tight and long-lived enzyme-inhibitor complex. This complex inhibits the deacetylase activity of HDAC6, leading to the accumulation of acetylated proteins and subsequent modulation of various cellular processes. The molecular targets and pathways involved in the mechanism of action of ITF5924 include the inhibition of HDAC6-mediated deacetylation of tubulin and other substrates, which affects cell motility, protein degradation, and stress responses .
Comparison with Similar Compounds
ITF5924 is unique in its high selectivity and potency as an HDAC6 inhibitor. Similar compounds include other difluoromethyl-1,3,4-oxadiazole derivatives, such as ITF7209 and ITF6715. These compounds also inhibit HDAC6 but may differ in their selectivity and potency. ITF5924 stands out due to its unprecedented greater than 104-fold selectivity for HDAC6 over other HDAC subtypes .
Properties
Molecular Formula |
C21H18F2N8O |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[4-[1-[[4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl]methyl]triazol-4-yl]phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C21H18F2N8O/c22-18(23)20-29-28-19(32-20)15-3-1-13(2-4-15)11-31-12-17(27-30-31)14-5-7-16(8-6-14)26-21-24-9-10-25-21/h1-8,12,18H,9-11H2,(H2,24,25,26) |
InChI Key |
TYHUIOMFTMEPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C5=NN=C(O5)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


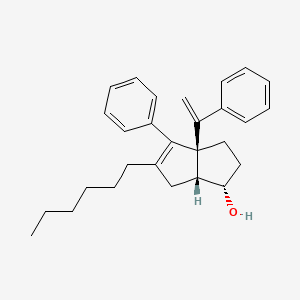
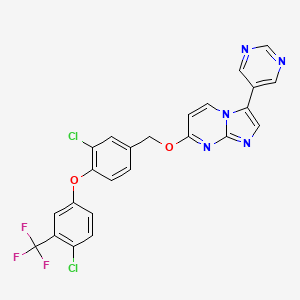
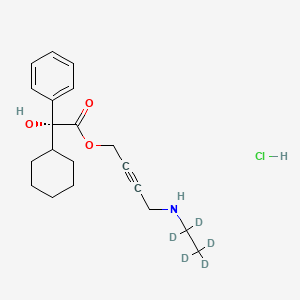

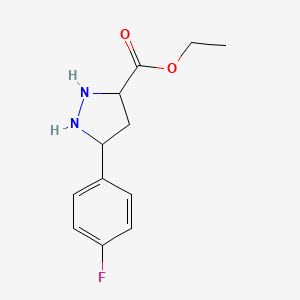

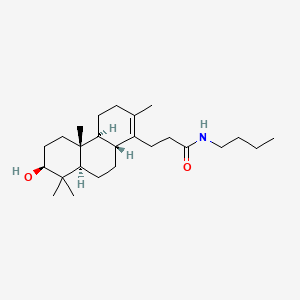
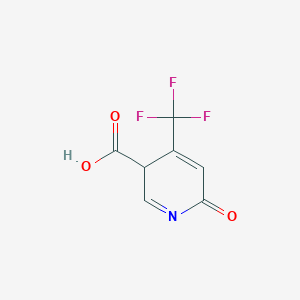

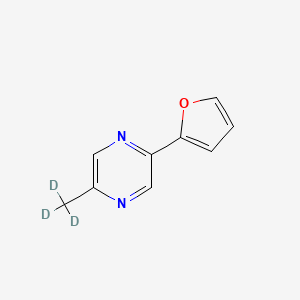
![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)

